1-(Bromomethyl)-2,4-difluoro-5-methylbenzene chemical properties and stability
1-(Bromomethyl)-2,4-difluoro-5-methylbenzene chemical properties and stability
Advanced Characterization, Synthesis, and Application in Medicinal Chemistry
Executive Summary
1-(Bromomethyl)-2,4-difluoro-5-methylbenzene (CAS: 1228956-95-3) is a specialized benzylic electrophile employed primarily in the optimization of small molecule pharmacokinetics. Unlike generic benzyl bromides, this scaffold offers a strategic combination of steric bulk (5-methyl) and electronic modulation (2,4-difluoro). This specific substitution pattern is frequently utilized to block metabolic soft spots (CYP450 oxidation) while modulating the pKa of proximal amines in kinase inhibitors and GPCR ligands.
This guide provides a comprehensive technical analysis of the compound's physiochemical behavior, validated synthesis protocols, and stability mechanisms, structured to support rigorous R&D workflows.
Part 1: Chemical Identity & Physiochemical Profile
This compound functions as a "warhead" for alkylation reactions. The presence of two fluorine atoms on the aromatic ring significantly alters the electron density of the benzylic carbon compared to non-fluorinated analogs, enhancing its electrophilicity while simultaneously increasing lipophilicity.
Table 1: Technical Specifications
| Property | Specification |
| Chemical Name | 1-(Bromomethyl)-2,4-difluoro-5-methylbenzene |
| CAS Number | 1228956-95-3 |
| Molecular Formula | C₈H₇BrF₂ |
| Molecular Weight | 221.04 g/mol |
| Physical State | Low-melting solid or viscous liquid (Ambient) |
| Density | ~1.61 g/mL (Predicted based on analogs) |
| Boiling Point | >200°C (at 760 mmHg) |
| Solubility | Soluble in DCM, THF, EtOAc; Reacts with water/alcohols |
| Key Impurities | Gem-dibromide (over-bromination), Hydrolyzed alcohol |
Part 2: Synthesis & Manufacturing Pathways[1][2]
The synthesis of 1-(bromomethyl)-2,4-difluoro-5-methylbenzene is non-trivial due to the competing electronic effects of the fluorine substituents during radical halogenation. The standard industrial route involves the Wohl-Ziegler bromination of the precursor 1,5-dimethyl-2,4-difluorobenzene.
Critical Mechanism: Radical Bromination
The reaction utilizes N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO). The 5-methyl group is electronically distinct from the 1-methyl group due to the ortho/para directing effects of the fluorine atoms, but regioselectivity must be carefully controlled by stoichiometry and temperature.
Figure 1: Synthesis & Impurity Pathway
Caption: Radical bromination pathway showing critical branching points for impurity formation.
Validated Synthesis Protocol
Note: All steps must be performed in a fume hood due to lachrymatory hazards.
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Charge: To a reaction vessel equipped with a reflux condenser, add 1,5-dimethyl-2,4-difluorobenzene (1.0 equiv) and anhydrous CCl₄ or Trifluorotoluene (10 vol).
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Activation: Add N-Bromosuccinimide (NBS) (1.05 equiv). Crucial: Use freshly recrystallized NBS to minimize acid-catalyzed side reactions.
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Initiation: Add AIBN (0.05 equiv). Purge the system with Nitrogen for 15 minutes to remove oxygen (a radical scavenger).
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Reaction: Heat to reflux (approx. 77-80°C). Monitor by TLC or HPLC. The reaction is typically complete within 4-6 hours.
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Endpoint: Stop when starting material is <2%. Do not extend heating to avoid gem-dibromide formation.
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Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate under reduced pressure.
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Purification: If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).
Part 3: Reactivity & Stability Mechanisms
Understanding the stability profile is essential for storage and consistent assay results. The electron-withdrawing nature of the two fluorine atoms makes the benzylic carbon highly electrophilic, increasing its susceptibility to nucleophilic attack (
Stability Factors
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Hydrolysis Risk: Upon exposure to atmospheric moisture, the C-Br bond cleaves to form the benzyl alcohol and HBr. The HBr generated autocatalyzes further degradation.
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Thermal Instability: Benzylic bromides can undergo homolytic cleavage at elevated temperatures, leading to polymerization.
Figure 2: Reactivity & Degradation Logic
Caption: Electrophilic vectors: The compound is designed for SN2 coupling but competes with moisture-driven hydrolysis.
Standard Coupling Protocol (General Procedure)
For coupling with a secondary amine (e.g., piperazine derivative):
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Dissolve the amine (1.0 equiv) in DMF or Acetonitrile.
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Add an inorganic base (K₂CO₃ or Cs₂CO₃, 2.0 equiv) to scavenge the HBr byproduct.
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Cool to 0°C. Add 1-(Bromomethyl)-2,4-difluoro-5-methylbenzene (1.1 equiv) dropwise.
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Allow to warm to RT. Stir for 2-4 hours.
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Observation: The reaction is usually rapid due to the activated benzylic position.
Part 4: Handling, Storage, & Safety
Hazard Class: Corrosive (Skin/Eye Damage), Lachrymator.[1][2]
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Lachrymator Warning: This compound releases vapors that cause severe eye irritation and tearing. It must never be handled on an open bench.
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Storage Conditions:
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Temperature: 2–8°C (Refrigerated).
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Atmosphere: Store under Argon or Nitrogen.
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Container: Tightly sealed glass vial with a PTFE-lined cap.
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Spill Protocol: Neutralize spills immediately with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleaning.
Part 5: Application in Drug Discovery
This building block is not merely a linker; it is a "Metabolic Shield."
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Metabolic Stability: The 5-methyl group blocks the position para to the fluorine, a common site for metabolic oxidation. The fluorine atoms themselves deactivate the ring toward oxidative metabolism.
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pKa Modulation: When attached to a basic amine, the electron-withdrawing fluorines lower the pKa of the amine, potentially improving membrane permeability (logD) and reducing hERG liability.
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Conformational Lock: The steric bulk of the ortho-fluorine and the meta-methyl group can restrict rotation, locking the drug molecule into a bioactive conformation.
References
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Synthesis of Fluorinated Benzyl Bromides
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Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems. BenchChem Technical Guides.
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Safety & Properties (Analog Data)
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Safety Data Sheet: 2,4-Difluorobenzyl bromide.[1] Sigma-Aldrich / Merck.
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General Reactivity of Benzylic Halides
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Nucleophilic substitution reaction of α-carbonyl benzyl bromide... RSC Advances, 2024.
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Application in Medicinal Chemistry
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The Versatile Role of Benzyl Bromides in Chemical Synthesis. NBInno Technical Articles.
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(Note: Specific patent literature for CAS 1228956-95-3 is proprietary, but the reactivity profiles cited above for 2,4-difluoro analogs are chemically equivalent for protocol development.)
